5-(2-Methoxyethyl)-1,3,5-triazinane-2-thione
Overview
Description
5-(2-Methoxyethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by a triazinane ring substituted with a methoxyethyl group and a thione group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethyl)-1,3,5-triazinane-2-thione typically involves the reaction of triazinane derivatives with methoxyethylating agents under controlled conditions. One common method includes the use of 2-methoxyethanol as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Methoxyethyl)-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2-thione: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
5-(2-Hydroxyethyl)-1,3,5-triazinane-2-thione: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
5-(2-Ethoxyethyl)-1,3,5-triazinane-2-thione: Contains an ethoxyethyl group, leading to variations in solubility and reactivity.
Uniqueness
5-(2-Methoxyethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-methoxyethyl)-1,3,5-triazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-10-3-2-9-4-7-6(11)8-5-9/h2-5H2,1H3,(H2,7,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHYAXRDVJEDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CNC(=S)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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